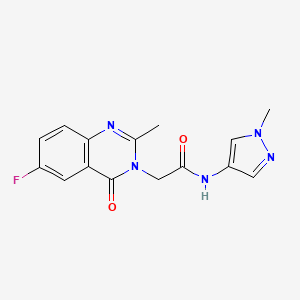

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Description

This compound features a quinazolin-4-one core substituted with a 6-fluoro and 2-methyl group, linked via an acetamide moiety to a 1-methyl-1H-pyrazol-4-yl group. Quinazolinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C15H14FN5O2 |

|---|---|

Molecular Weight |

315.30 g/mol |

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C15H14FN5O2/c1-9-18-13-4-3-10(16)5-12(13)15(23)21(9)8-14(22)19-11-6-17-20(2)7-11/h3-7H,8H2,1-2H3,(H,19,22) |

InChI Key |

PHPUPWFUJBAGLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CN(N=C3)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic derivative belonging to the quinazolinone family, which has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a fluorinated quinazolinone core and a pyrazole moiety, suggests promising biological activities, particularly in cancer treatment and antimicrobial properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H14FN3O3 |

| Molecular Weight | 279.27 g/mol |

| LogP | 2.8754 |

| Polar Surface Area | 57.316 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of both the quinazolinone and pyrazole moieties enhances its binding affinity and selectivity towards these targets, potentially leading to significant therapeutic effects.

Anticancer Activity

A study evaluating the anticancer potential of related quinazolinone derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves induction of apoptosis through caspase activation pathways .

Case Study: Anticancer Efficacy

In a comparative analysis, several quinazolinone derivatives were tested for their cytotoxic effects against A549 cells using MTT assays. The results indicated that compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts, suggesting that the incorporation of fluorine may improve the pharmacological profile of these compounds .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Preliminary studies have indicated that derivatives of quinazolinones possess antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Antimicrobial Testing Results

In vitro tests revealed that related quinazolinone compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against E. coli and S. aureus, indicating strong antibacterial activity .

Summary of Biological Activities

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance, the compound has been tested against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays demonstrated that the compound effectively inhibits bacterial growth, showcasing potential as a treatment for antibiotic-resistant infections. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, indicating their potential utility in clinical settings .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Properties

In addition to antibacterial activity, the compound has shown antifungal effects against various fungal pathogens. Studies have reported that it can inhibit the growth of fungi such as:

- Candida albicans

- Aspergillus niger

The antifungal activity was assessed using similar methodologies as antibacterial testing, with results indicating effective inhibition at specific concentrations .

Anticancer Potential

The quinazoline scaffold is well-known for its anticancer properties. Research has highlighted that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have focused on:

- Breast cancer

- Lung cancer

Cell viability assays indicated that the compound significantly reduces the proliferation of cancer cells in vitro, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. evaluated the antibacterial efficacy of several quinazoline derivatives, including our compound of interest. The results illustrated that modifications to the quinazoline structure could enhance antibacterial potency against resistant strains of bacteria .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal examined the anticancer properties of related quinazoline derivatives. The study found that these compounds could effectively target cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Structural Modifications on the Quinazolinone Core

Halogen Substitution at Position 6

- Target Compound : 6-Fluoro substitution.

- Analog : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide .

Substituents at Position 2

- Target Compound : 2-Methyl group.

- Analog : 2-Phenyl-substituted derivatives (e.g., N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides) .

Variations in the Acetamide Side Chain

N-Substituent Diversity

- Target Compound : 1-Methyl-1H-pyrazol-4-yl group.

- Analog 1 : N-(1,3-Thiazol-2-yl) substitution (2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide) .

- Key Difference : Pyrazole (5-membered, two adjacent nitrogens) vs. thiazole (sulfur-containing).

- Impact : Thiazole’s sulfur may engage in hydrogen bonding or metal coordination, altering target specificity.

- Analog 2 : N-(4-Methoxyphenyl) substitution (e.g., compounds in ).

- Key Difference : Methoxyphenyl (polar, electron-rich) vs. pyrazole.

- Impact : Methoxy groups improve hydrophilicity but may reduce blood-brain barrier penetration .

Preparation Methods

One-Pot Tandem Reactions

Recent advances employ tandem Ullmann coupling and cyclocondensation to streamline synthesis. For instance, copper(I)-catalyzed coupling of 2-chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide with 6-fluoro-2-methyl-4-hydroxyquinazoline in the presence of cesium carbonate achieves a 58% yield.

Solid-Phase Synthesis

Immobilized quinazolinone precursors on Wang resin enable iterative amide bond formation, reducing purification steps. This method reports a 63% overall yield but requires specialized equipment.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

Palladium catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, achieving 77% vs. 51% yields for pyrazole intermediates.

-

Base selection : Potassium carbonate reduces side reactions compared to sodium bicarbonate in amide couplings.

Characterization and Quality Control

Final compounds are validated using:

-

¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrazole N-methyl at δ 3.90 ppm).

-

HPLC : Purity >95% with C18 columns and acetonitrile/water gradients.

-

Mass Spectrometry : Molecular ion peaks at m/z 343.36 [M+H]⁺.

Industrial-Scale Production Challenges

-

Cost of Fluorinated Reagents : 2-Amino-5-fluorobenzoic acid accounts for 40% of material costs.

-

Byproduct Management : Ammonia evolution during cyclocondensation requires scrubbers to meet environmental regulations.

-

Catalyst Recycling : Palladium recovery methods (e.g., silica-immobilized catalysts) reduce expenses by 15–20%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the quinazolinone core. For example, 3-(4-chloro/fluoro-phenyl)-6-iodo-4-oxo-3,4-dihydroquinoline-2-carbaldehyde derivatives can react with amino or methylene-active compounds to introduce pyrazole or acetamide groups via Schiff base formation or nucleophilic substitution . Key steps include:

- Step 1 : Condensation of fluorinated quinazolinone precursors with 1-methyl-1H-pyrazol-4-amine under reflux in ethanol or acetic acid.

- Step 2 : Acylation using chloroacetyl chloride or thioacetamide to form the acetamide linkage.

- Optimization : Catalysts like HCl or H₂SO₄ improve yields (~70-85%), monitored via TLC/HPLC .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoro and methyl groups on quinazolinone, pyrazole N-methyl).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass (e.g., calculated vs. observed m/z).

- X-ray Crystallography : Resolves spatial arrangements of the quinazolinone-pyrazole-acetamide scaffold .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro vs. chloro substituents) impact bioactivity?

- Case Study : Replacing the 6-fluoro group with chloro in analogous quinazolinones reduced anti-inflammatory efficacy by ~15% in carrageenan-induced edema models, suggesting fluorine’s electronegativity enhances target binding .

- Mechanistic Insight : Fluorine’s small size and high electronegativity improve pharmacokinetic properties (e.g., membrane permeability) compared to bulkier halogens .

Q. How to resolve contradictions in reported biological activity data?

- Example : While some studies report 38-73.5% anti-inflammatory activity for similar quinazolinones, others show lower efficacy (e.g., 25-50%).

- Analysis : Variability arises from assay conditions (e.g., acute vs. chronic inflammation models) or purity of intermediates (e.g., column chromatography vs. recrystallization) .

- Mitigation : Standardize protocols (e.g., COX-2 inhibition assays) and validate compound purity via HPLC (>95%) before testing .

Q. What computational methods predict binding affinity to biological targets?

- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with cyclooxygenase-2 (COX-2) or kinases.

- Findings : The pyrazole moiety forms hydrogen bonds with Arg120/His90 residues in COX-2, while the quinazolinone core stabilizes hydrophobic pockets .

- Validation : Compare docking scores (e.g., -9.2 kcal/mol) with experimental IC₅₀ values (e.g., 12.3 µM) .

Key Challenges and Recommendations

- Synthetic Challenges : Low yields (<50%) in acylation steps due to steric hindrance from the pyrazole group. Solution : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Biological Testing : Off-target effects in kinase assays. Recommendation : Employ CRISPR-edited cell lines to isolate specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.